molecular formula C19H21ClN2O4 B2660548 N-(3-chloro-4-methylphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide CAS No. 1797694-25-7

N-(3-chloro-4-methylphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2660548
CAS No.: 1797694-25-7
M. Wt: 376.84
InChI Key: YYSBDPYGRXKOQV-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methylphenyl)-N’-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide” is a synthetic organic compound It is characterized by the presence of chloro, methyl, and methoxy functional groups attached to a phenyl ring, along with an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-4-methylphenyl)-N’-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Nitration and Reduction: Starting with 3-chloro-4-methylphenyl, nitration followed by reduction can introduce an amine group.

    Amide Formation: The amine can then react with an appropriate acid chloride or anhydride to form the ethanediamide backbone.

    Methoxylation: Introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Materials Science: As a building block for polymers or advanced materials with specific properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chloro, methyl, and methoxy can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-N’-[2-hydroxy-2-(3-methoxyphenyl)ethyl]ethanediamide
  • N-(3-chloro-4-methylphenyl)-N’-[2-methoxy-2-(4-methoxyphenyl)ethyl]ethanediamide

Uniqueness

The unique combination of chloro, methyl, and methoxy groups in “N-(3-chloro-4-methylphenyl)-N’-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide” can result in distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-12-7-8-14(10-16(12)20)22-19(24)18(23)21-11-17(26-3)13-5-4-6-15(9-13)25-2/h4-10,17H,11H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSBDPYGRXKOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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